molecular formula C8H10N2O2 B13889165 N-(3-methoxyphenyl)-N-methylnitrous amide CAS No. 18559-18-7

N-(3-methoxyphenyl)-N-methylnitrous amide

Cat. No.: B13889165
CAS No.: 18559-18-7
M. Wt: 166.18 g/mol
InChI Key: QTULLGSCURLCIE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-methylnitrous amide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrous amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-methylnitrous amide typically involves the reaction of 3-methoxyaniline with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lipozyme® TL IM, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-methylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide and other strong bases are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-N-methylnitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-methylnitrous amide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide
  • N-(3-fluoropropoxyphenyl)-N-methyl-4-chlorocinnamamide

Uniqueness

N-(3-methoxyphenyl)-N-methylnitrous amide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the nitrous amide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

18559-18-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-methylnitrous amide

InChI

InChI=1S/C8H10N2O2/c1-10(9-11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3

InChI Key

QTULLGSCURLCIE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC)N=O

Origin of Product

United States

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